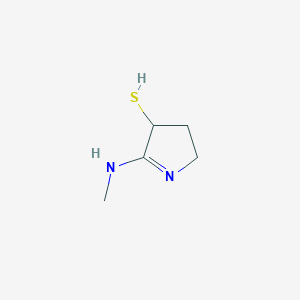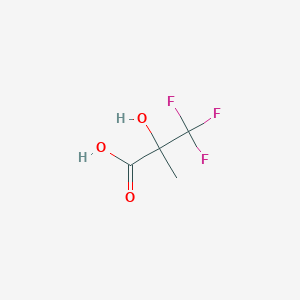
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
概要
説明
3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid is a chemical compound with the molecular formula C4H5F3O3 . It is also known by other names such as 2-Hydroxy-2-(trifluoromethyl)propionic Acid and 3,3,3-Trifluoro-2-hydroxyisobutyric Acid .
Synthesis Analysis
The synthesis of this compound involves reactions of fluoridation, hydrolysis, and acidification . The influence of time, temperature, and the amount of SF4 on the fluoridation, and the amount of CH2Cl2 and time on the hydrolysis reaction were investigated .
Molecular Structure Analysis
The molecular structure of 3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid is determined by its molecular formula, C4H5F3O3 . The H atoms of the hydroxyl groups were allowed to rotate with a fixed angle around the C—O bond to best fit the experimental electron density .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid include a melting point of 110 °C and a boiling point of 247.4±35.0℃ (760 Torr) . It has a density of 1.532±0.06 g/cm3 (20 ºC 760 Torr) .
科学的研究の応用
Enzyme Research
The compound has been used in enzyme research, particularly in the study of amidases . For instance, a novel S-enantioselective amidase acting on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide was purified from Arthrobacter sp. S-2 . This enzyme acted S-enantioselectively on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to yield (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid .
Synthesis of Pharmaceuticals
Both enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid were previously shown to be potent intermediates for the synthesis of a number of fine chemicals and pharmaceuticals . These include a pyruvate dehydrogenase kinase inhibitor and bradykinin antagonist .
Biocatalytic Synthesis
A novel amidase from Burkholderia phytofirmans ZJB-15079 was demonstrated to be capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . This shows the potential of this compound in biocatalytic synthesis.
Thermostable Amidase Research
The compound has been used in the study of thermostable amidases . A thermostable and cobalt-dependent amidase from Burkholderia phytofirmans ZJB-15079 was identified and characterized for efficient synthesis of ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .
Synthesis of Fine Chemicals
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid has been used in the synthesis of fine chemicals . It’s a potent intermediate for the synthesis of a number of fine chemicals .
Synthesis of 2-Aminobenzaldehyde Oxime Analogs
The compound is used in the synthesis of 2-aminobenzaldehyde oxime analogs which act as dual inhibitors of neutrophil elastase and proteinase .
Safety and Hazards
3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid is classified as dangerous . It can cause severe skin burns and eye damage (H314), and it may be corrosive to metals (H290) . Safety measures include avoiding dust dispersion, washing hands and face thoroughly after handling, using a closed system if possible, and using corrosive resistant equipment .
作用機序
Target of Action
The primary target of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a novel amidase (Bp-Ami) from Burkholderia phytofirmans . This amidase is capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .
Mode of Action
The compound interacts with its target, the amidase, in a cobalt-dependent manner . The enzyme activity of the amidase is significantly increased by 37.7-fold in the presence of 1 mM Co2+ . This interaction results in the kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide .
Biochemical Pathways
The compound affects the biochemical pathway involving the hydrolysis of C–N bonds of various amides . The amidase catalyzes this hydrolysis to produce the corresponding carboxylic acids and ammonia .
Result of Action
The action of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid results in the production of optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . This is achieved through the kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide .
Action Environment
The action of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is influenced by the presence of Co2+ ions . The amidase’s activity is significantly increased in the presence of 1 mM Co2+ . Additionally, the amidase exhibits extreme thermostability, with a half-life of 47.93 h at 80 °C , suggesting that the compound’s action, efficacy, and stability may be influenced by temperature.
特性
IUPAC Name |
3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGJACFEVDCYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70921475 | |
| Record name | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70921475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
374-35-6, 114715-77-4 | |
| Record name | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70921475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 114715-77-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

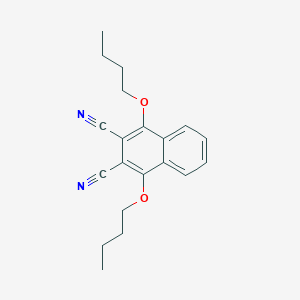
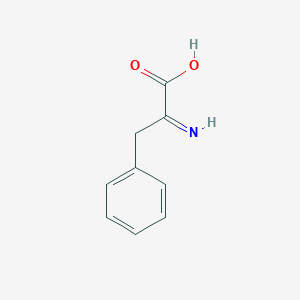


![5-Acetyl-1-azabicyclo[3.2.1]octane](/img/structure/B40023.png)
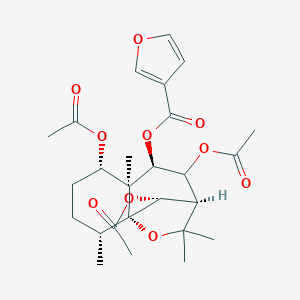
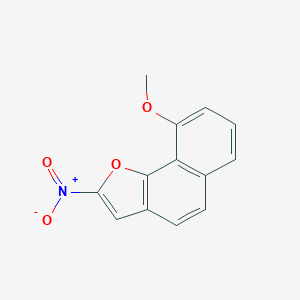
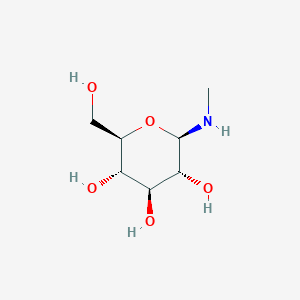
![2H-pyrano[3,2-c]pyridin-2-one](/img/structure/B40033.png)



![4-Methylpyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B40041.png)
